1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule . The methoxy group attached to the phenyl ring could participate in resonance, affecting the electron distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring is a common motif in many biologically active compounds and can participate in various chemical reactions . The sulfonyl group could potentially be a site of nucleophilic attack, and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an imidazole ring, a sulfonyl group, and a phenyl ring could potentially result in significant polarity and the ability to participate in hydrogen bonding .Mechanism of Action
Target of Action
Related compounds such as 3-tert-butyl-4-methoxyphenol have been found to induce increased activities of glutathione (gsh) s-transferase and epoxide hydrolase in the liver and forestomach tissues of a/hej mice . These enzymes play a crucial role in the detoxification of xenobiotics and carcinogens.
Mode of Action
This could result in the regulation of the carcinogen metabolism system .
Biochemical Pathways
Given the potential increase in the activities of glutathione s-transferase and epoxide hydrolase, it can be inferred that the compound might influence the glutathione metabolism pathway and the epoxide hydrolysis pathway .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound might regulate the carcinogen metabolism system .
Future Directions
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12(2)16-18-9-10-19(16)23(20,21)13-7-8-15(22-6)14(11-13)17(3,4)5/h7-12H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUHBQACRHDLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.